![molecular formula C16H15F2NO B11846814 2-[(3,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol CAS No. 827310-56-5](/img/structure/B11846814.png)
2-[(3,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a difluorophenyl group attached to a tetrahydroisoquinoline scaffold. The presence of fluorine atoms in the phenyl ring often imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzyl chloride and tetrahydroisoquinoline.
Nucleophilic Substitution: The 3,5-difluorobenzyl chloride undergoes a nucleophilic substitution reaction with tetrahydroisoquinoline in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Hydroxylation: The resulting intermediate is then subjected to hydroxylation using an oxidizing agent like hydrogen peroxide (H2O2) or a hydroxylating reagent such as osmium tetroxide (OsO4) to introduce the hydroxyl group at the 8-position of the tetrahydroisoquinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding tetrahydroisoquinoline derivative.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (AcOH) or pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.
Substitution: Sodium methoxide (NaOMe) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the dehydroxylated tetrahydroisoquinoline.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-[(3,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-[(3,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol involves its interaction with specific molecular targets and pathways. The presence of the difluorophenyl group can enhance its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The hydroxyl group at the 8-position may also play a role in hydrogen bonding interactions, further influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-[(3,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxyl group at the 8-position.
2-[(3,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-ol: Hydroxyl group at the 6-position instead of the 8-position.
2-[(3,4-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol: Fluorine atoms at the 3,4-positions instead of the 3,5-positions.
Uniqueness
The unique combination of the difluorophenyl group and the hydroxyl group at the 8-position imparts distinct chemical and biological properties to 2-[(3,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Propiedades
Número CAS |
827310-56-5 |
|---|---|
Fórmula molecular |
C16H15F2NO |
Peso molecular |
275.29 g/mol |
Nombre IUPAC |
2-[(3,5-difluorophenyl)methyl]-3,4-dihydro-1H-isoquinolin-8-ol |
InChI |
InChI=1S/C16H15F2NO/c17-13-6-11(7-14(18)8-13)9-19-5-4-12-2-1-3-16(20)15(12)10-19/h1-3,6-8,20H,4-5,9-10H2 |
Clave InChI |
JSBVSPIOEXCIOQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=C1C=CC=C2O)CC3=CC(=CC(=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


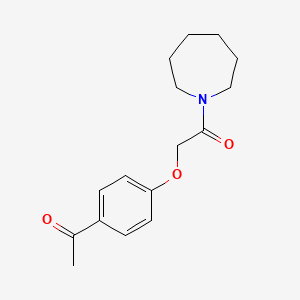

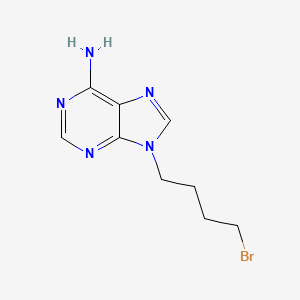
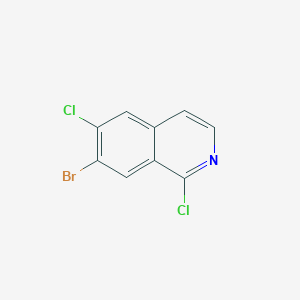
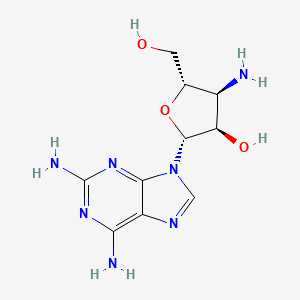
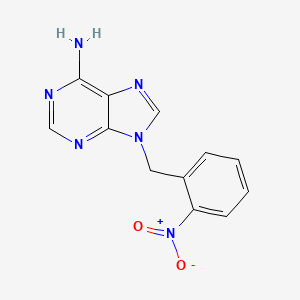


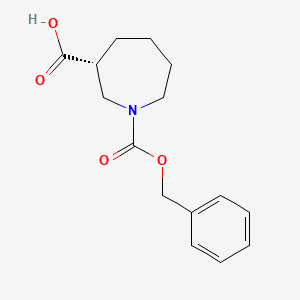

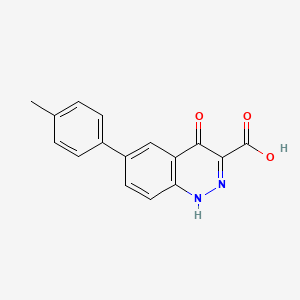


![Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]-](/img/structure/B11846810.png)
